2,4-Diamino-6,7-dimethoxyquinazoline
2,4-Diamino-6,7-dimethoxyquinazoline
2, 4-Diamino-6, 7-dimethoxyquinazoline belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. 2, 4-Diamino-6, 7-dimethoxyquinazoline is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Diamino-6, 7-dimethoxyquinazoline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 4-diamino-6, 7-dimethoxyquinazoline is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
60547-96-8
VCID:
VC20779673
InChI:
InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14)
SMILES:
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC
Molecular Formula:
C10H12N4O2
Molecular Weight:
220.23 g/mol
2,4-Diamino-6,7-dimethoxyquinazoline
CAS No.: 60547-96-8
Cat. No.: VC20779673
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2, 4-Diamino-6, 7-dimethoxyquinazoline belongs to the class of organic compounds known as quinazolinamines. These are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups. 2, 4-Diamino-6, 7-dimethoxyquinazoline is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 4-Diamino-6, 7-dimethoxyquinazoline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 4-diamino-6, 7-dimethoxyquinazoline is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 60547-96-8 |
| Molecular Formula | C10H12N4O2 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 6,7-dimethoxyquinazoline-2,4-diamine |
| Standard InChI | InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) |
| Standard InChI Key | ZCIPYVXKMWNKLZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator